

# Comparative Analysis of alpha-D-Allopyranose to a Certified Reference Standard

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## Compound of Interest

Compound Name: *alpha-D-allopyranose*

Cat. No.: *B1623199*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of **alpha-D-Allopyranose** against a certified reference standard, alpha-D-Glucose (NIST SRM 917d). The information presented is intended to assist researchers in the accurate identification, quantification, and characterization of **alpha-D-allopyranose** in various experimental settings. This document outlines key chemical and physical properties, provides detailed analytical methodologies, and presents a relevant biological signaling pathway for D-allose, the parent sugar of **alpha-D-allopyranose**.

## Data Presentation: Quantitative Analysis

A direct comparison of the key quantitative parameters for **alpha-D-allopyranose** and the alpha-D-Glucose certified reference standard is summarized in the table below. Data for **alpha-D-allopyranose** is compiled from commercially available high-purity lots, while the data for alpha-D-Glucose is sourced from the Certificate of Analysis for NIST Standard Reference Material® (SRM) 917d.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Property	alpha-D-Allopyranose	alpha-D-Glucose (NIST SRM 917d)
Chemical Formula	C <sub>6</sub> H <sub>12</sub> O <sub>6</sub>	C <sub>6</sub> H <sub>12</sub> O <sub>6</sub>
Molecular Weight	180.16 g/mol	180.1559 g/mol
CAS Number	7282-79-3	492-62-6
Purity	≥95% (identity confirmed by MS/NMR)[4]	99.6% ± 0.3% (determined by q <sup>1</sup> H-NMR)[1]
Appearance	White to off-white powder	Crystalline solid
Moisture Content	Not specified	< 0.06%[1]
Inorganic Impurities (Ash)	Not specified	< 0.02%[1]

## Experimental Protocols

The following sections detail the standard methodologies for the analysis of **alpha-D-allopyranose**, with alpha-D-glucose serving as a reference for method validation and comparison.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation and purity assessment of carbohydrates.

#### 1. <sup>1</sup>H NMR Spectroscopy:

- Objective: To confirm the identity and anomeric configuration of **alpha-D-allopyranose**.
- Sample Preparation: Dissolve 5-10 mg of the sample in 0.5 mL of deuterium oxide (D<sub>2</sub>O).
- Instrumentation: A 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe.
- Data Acquisition: Acquire a standard 1D proton spectrum with water suppression.
- Expected Chemical Shifts (δ, ppm) in D<sub>2</sub>O:

- **alpha-D-Allopyranose:** The anomeric proton (H-1) is expected to appear as a doublet. Other ring protons will resonate in the region of 3.0 - 4.5 ppm.
- **alpha-D-Glucose:** The anomeric proton (H-1) typically appears around 5.22 ppm as a doublet.

## 2. <sup>13</sup>C NMR Spectroscopy:

- Objective: To provide further structural confirmation by analyzing the carbon backbone.
- Sample Preparation: Same as for <sup>1</sup>H NMR.
- Instrumentation: A 125 MHz (or higher) NMR spectrometer.
- Data Acquisition: Acquire a proton-decoupled <sup>13</sup>C spectrum.
- Expected Chemical Shifts (δ, ppm) in D<sub>2</sub>O:
  - **alpha-D-Allopyranose:** C1: 94.3, C2: 68.6, C3: 73.2, C4: 67.6, C5: 68.3, C6: 62.3.
  - **alpha-D-Glucose:** C1: 93.6, C2: 73.0, C3: 74.2, C4: 71.1, C5: 72.9, C6: 62.1.

## Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the analyte.

- Objective: To confirm the molecular weight and obtain a characteristic fragmentation pattern.
- Instrumentation: An Electrospray Ionization (ESI) mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
- Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as methanol or water.
- Data Acquisition: Acquire spectra in both positive and negative ion modes.
- Expected Results:

- **alpha-D-Allopyranose** and alpha-D-Glucose: In positive ion mode, the protonated molecule  $[M+H]^+$  at  $m/z$  181.07 and adducts such as the sodium adduct  $[M+Na]^+$  at  $m/z$  203.05 are expected. In negative ion mode, the deprotonated molecule  $[M-H]^-$  at  $m/z$  179.05 is anticipated. Fragmentation patterns will show characteristic losses of water molecules.

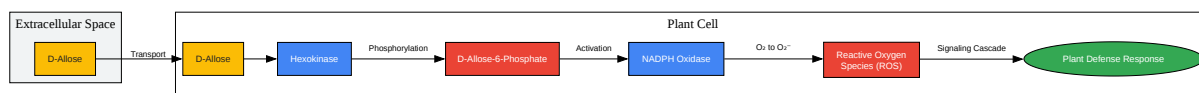
## High-Performance Liquid Chromatography (HPLC)

HPLC is utilized for the separation, quantification, and purity determination of carbohydrates.

- Objective: To determine the purity of **alpha-D-allopyranose** and to separate it from other isomers.
- Column: A carbohydrate analysis column, such as an amino-based or a polymer-based column suitable for sugar analysis.
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used. For enhanced separation of aldoses, a high-performance anion-exchange chromatography with pulsed amperometric detection (HPAE-PAD) system using a sodium hydroxide eluent can be employed.
- Detector: A Refractive Index Detector (RID) is standard for carbohydrate analysis. An Evaporative Light Scattering Detector (ELSD) or a mass spectrometer can also be used.
- Reference Standard: A solution of alpha-D-glucose of known concentration should be run to establish retention time and for system suitability.

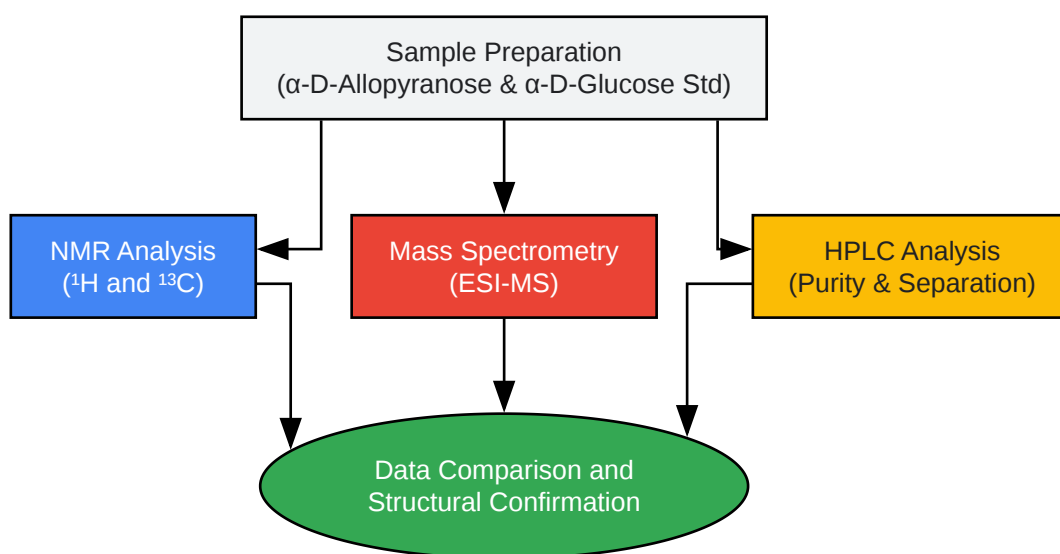
## Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a key biological signaling pathway involving D-allose and a typical experimental workflow for the comparative analysis.



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Caption: D-Allose induced plant defense signaling pathway.



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